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Compound of Interest

Compound Name: Favipiravir-13C3

Cat. No.: B13843179 Get Quote

An Application Note on the Quantitative Analysis of Favipiravir Using a Stable Isotope-Labeled

Internal Standard by LC-MS/MS

Introduction
Favipiravir is a broad-spectrum antiviral agent that acts as a selective inhibitor of viral RNA-

dependent RNA polymerase. Its clinical significance, particularly in the context of emerging

RNA viruses, has necessitated the development of robust and sensitive bioanalytical methods

for pharmacokinetic and clinical studies. This application note details a liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Favipiravir in

biological matrices, such as human plasma. The protocol employs Favipiravir-13C3 as a

stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and correct for matrix

effects and variability during sample processing.

Principle
The method involves a simple protein precipitation step for sample extraction, followed by

chromatographic separation using reversed-phase HPLC. The detection and quantification are

performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring

(MRM) mode. The use of a SIL-IS, Favipiravir-13C3, which co-elutes with the analyte and has

nearly identical chemical and physical properties, allows for reliable and accurate

quantification. While various isotopologues like ¹³C¹⁵N-Favipiravir are also used, this note

focuses on the application of a ¹³C₃-labeled standard.[1][2]
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Instrumentation and Materials
Liquid Chromatography System: HPLC or UPLC system capable of gradient elution.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Analytical Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex

Kinetex C18, 100×3.0 mm; Shiseido Capcell PAK C18, 250 × 4.6 mm, 5 μm).[1][3]

Reagents and Standards:

Favipiravir reference standard

Favipiravir-13C3 (Internal Standard)

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Experimental Protocols
Standard Solution Preparation

Stock Solutions: Prepare individual stock solutions of Favipiravir and Favipiravir-13C3 in

methanol at a concentration of 1 mg/mL.

Working Solutions: Create a series of working standard solutions of Favipiravir by serially

diluting the stock solution with a 50:50 mixture of methanol and water. Prepare a working

solution of the internal standard (Favipiravir-13C3) at an appropriate concentration (e.g., 10

µg/mL).[1]

Sample Preparation (Protein Precipitation)
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This protocol is a common and efficient method for extracting Favipiravir from plasma samples.

[1][3]

Pipette 100 µL of the plasma sample (or calibration standard/QC sample) into a 1.5 mL

microcentrifuge tube.

Add 20 µL of the Favipiravir-13C3 internal standard working solution.

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[3]

Vortex the mixture for 30-60 seconds to ensure thorough mixing.

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the

precipitated proteins.

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
Liquid Chromatography Conditions: The following conditions are a representative example

and may require optimization based on the specific column and system used.

Column: C18 reversed-phase column.

Mobile Phase A: 0.1% Formic Acid in Water.[3]

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][4]

Flow Rate: 0.5 - 1.2 mL/min.[1]

Injection Volume: 5 - 10 µL.

Gradient Program: A typical gradient runs from a low to a high percentage of organic

phase over several minutes to ensure separation from matrix components, followed by a

re-equilibration step. Total run times are often short, in the range of 3.5 to 6 minutes.[1][4]

Mass Spectrometry Parameters: Detection is typically performed using electrospray

ionization. While both positive and negative ion modes can be used, negative mode often
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provides excellent sensitivity for Favipiravir.[1][5] The parameters below are based on

published data for Favipiravir and its isotopologues, with projected values for Favipiravir-
13C3.

Quantitative Data Summary
The mass transition parameters for Favipiravir and its stable isotope-labeled internal standard

are summarized below.
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Analyte
Ionization
Mode

Precursor
Ion (Q1) m/z

Product Ion
(Q3) m/z

Collision
Energy (CE)

Notes

Favipiravir
Negative

(ESI-)
156.1 113.1

Optimized

(e.g., -15 to

-25 V)

This is a

commonly

reported

transition.[1]

Favipiravir
Positive

(ESI+)
158.2 113.1 / 85.1

Optimized

(e.g., 15 to 25

V)

Alternative

transitions in

positive

mode.[5]

Favipiravir-

13C¹⁵N

Negative

(ESI-)
158.1 113.0 Optimized

Reported

internal

standard with

a +2 Da shift.

[1]

Favipiravir-

13C3

(Projected)

Negative

(ESI-)
159.1 113.1

Should be

similar to

unlabeled

Favipiravir

Expected

transition for

a +3 Da mass

shift. The

fragment ion

remains the

same,

indicating the

label is on the

part of the

molecule that

is lost.

Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final

data processing.
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Caption: LC-MS/MS workflow for Favipiravir quantification.
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Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the

quantification of Favipiravir in biological matrices. The use of protein precipitation offers a

simple and rapid sample preparation procedure, while the application of a stable isotope-

labeled internal standard, Favipiravir-13C3, ensures the highest level of accuracy and

precision. This method is well-suited for high-throughput analysis in clinical and research

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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